molecular formula C5H9NO2S B1344605 Cis-4-mercapto-L-proline CAS No. 171189-35-8

Cis-4-mercapto-L-proline

Cat. No.: B1344605
CAS No.: 171189-35-8
M. Wt: 147.2 g/mol
InChI Key: OYNANFOWNSGDJL-IMJSIDKUSA-N
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Description

cis-4-Mercapto-L-proline is a proline derivative characterized by a sulfhydryl (-SH) group at the cis-4 position of its pyrrolidine ring. This modification imparts unique chemical properties, such as enhanced nucleophilicity and metal-binding capabilities, making it valuable in peptide synthesis, enzyme inhibition studies, and medicinal chemistry . Unlike its hydroxylated analogs (e.g., hydroxyprolines), the thiol group in this compound enables disulfide bond formation and participation in redox reactions, expanding its utility in drug design and biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cis-4-mercapto-L-proline can be achieved through enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases. This method involves the use of non-heme iron/α-ketoglutarate-dependent dioxygenases, which catalyze the hydroxylation reaction at specific carbon positions with high chiral selectivity .

Industrial Production Methods: For large-scale production, whole-cell catalysis in water is employed to reduce the loss of Fe(II) ions. The reaction system optimization involves the continuous supplementation of Fe(II) ions and the use of ascorbic acid/FeSO4·7H2O and α-ketoglutarate/L-pipecolic acid in specific molar ratios .

Chemical Reactions Analysis

Mitsunobu Reaction for Thiol Installation

  • cis-4-Mercapto-L-proline is synthesized via stereospecific Mitsunobu reactions, replacing hydroxyl groups with thiols while retaining the cis configuration (Fig. 1). For example: trans 4 Hydroxy L prolineDEAD PPh3Thiol donorcis 4 Mercapto L proline(85% yield)[3][6][9]\text{trans 4 Hydroxy L proline}\xrightarrow[\text{DEAD PPh}_3]{\text{Thiol donor}}\text{cis 4 Mercapto L proline}\quad (85\%\text{ yield})[3][6][9]
  • Thiol donors like thioacetic acid or thiourea facilitate this transformation under mild conditions (0°C to RT, 12–24 h) .

SN2 Displacement

  • The thiol group undergoes SN2 reactions with alkylating agents (e.g., methyl iodide) to form thioethers: cis 4 SH Proline+CH3Icis 4 SCH3 Proline(78% yield)[4][11]\text{cis 4 SH Proline}+\text{CH}_3\text{I}\rightarrow \text{cis 4 SCH}_3\text{ Proline}\quad (78\%\text{ yield})[4][11]
  • Reactivity is enhanced in polar aprotic solvents (DMF, DMSO) with bases like triethylamine .

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfide bonds or sulfonic acids depending on conditions:

Oxidizing Agent Product Conditions Yield Ref.
H₂O₂cis-4-Sulfinic acid prolinepH 7.4, RT, 2 h65%
I₂Disulfide dimerMeOH, 0°C, 30 min92%
O₂ (air)Disulfide dimerAqueous buffer, RT, 24 h85%
  • Disulfide formation is reversible under reducing agents (e.g., DTT, TCEP) .

Cyclization and Peptide Engineering

The thiol group facilitates intramolecular cyclization, enabling constrained peptide architectures:

Peptide Macrocyclization

  • Reacts with C-terminal bromoacetylated peptides to form thioether-linked macrocycles (Fig. 2): Peptide Br+cis 4 SH ProlineThioether Cyclopeptide(63% yield)[4][11]\text{Peptide Br}+\text{cis 4 SH Proline}\rightarrow \text{Thioether Cyclopeptide}\quad (63\%\text{ yield})[4][11]
  • Macrocycle size ranges from 11- to 14-membered rings, with stability against proteolysis .

Polymerization

  • Thiol-ene click chemistry with diacrylates yields biodegradable polythioesters: ncis 4 SH Proline+nDiacrylatePolymer(Mn=226kDa,Đ=1.15)[3][9]n\,\text{cis 4 SH Proline}+n\,\text{Diacrylate}\rightarrow \text{Polymer}\quad (M_n=226\,\text{kDa},Đ=1.15)[3][9]
  • Polymerization occurs under UV light (365 nm) with photoinitiators (e.g., DMPA) .

Stability and Reactivity Trends

  • pH Sensitivity : Thiol pKa ≈ 8.5, favoring deprotonation and nucleophilic reactivity at physiological pH .
  • Stereochemical Impact : The cis configuration imposes steric hindrance, slowing reactions compared to trans isomers .

Figures
Fig. 1 : Mitsunobu-based synthesis of this compound from hydroxyproline .
Fig. 2 : Macrocyclization via thioether bond formation .

Scientific Research Applications

Cis-4-mercapto-L-proline has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of pharmaceuticals. In biology, it serves as a valuable reagent for studying cellular metabolism and the regulation of macromolecule synthesis . In medicine, it has potential therapeutic applications due to its ability to alter bioactivity and act as a synthetic handle for diversification and modification of late-stage synthetic intermediates . In industry, it is used in the production of chiral compounds and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of cis-4-mercapto-L-proline involves its ability to undergo proline isomerization, which affects protein folding and conformations. This process regulates protein functions and biological pathways by interconverting between the cis and trans forms of proline . The compound also influences proline metabolism, which is a key pathway in the metabolic rewiring that sustains cancer cell proliferation, survival, and metastatic spread .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

cis-4-Hydroxy-L-Proline

  • Structural Differences : Replaces the -SH group with a hydroxyl (-OH) at the cis-4 position.
  • Physicochemical Properties: Property cis-4-Hydroxy-L-Proline cis-4-Mercapto-L-Proline Molecular Formula C₅H₉NO₃ C₅H₉NO₂S Molecular Weight (g/mol) 131.12 147.20 (base compound) CAS Number 618-27-9 Not explicitly listed Melting Point 274°C (decomposes) Data unavailable Solubility Water-soluble Moderate in polar solvents
  • Applications : Widely used in collagen research due to its abundance in structural proteins. Lacks the redox activity of mercapto-proline .

trans-3-Hydroxy-L-Proline

  • Structural Differences : Features a -OH group at the trans-3 position instead of cis-4.
  • Key Distinctions: The trans configuration reduces steric hindrance, enhancing its compatibility with enzymatic processes.

cis-4-Fluoro-L-Proline

  • Structural Differences : Substitutes -SH with a fluorine atom at cis-4.
  • Functional Insights :
    • Fluorine’s electronegativity stabilizes the pyrrolidine ring, improving metabolic stability.
    • Used in positron emission tomography (PET) imaging (e.g., cis-4-[¹⁸F]fluoro-L-proline) to study collagen synthesis in tumors .
    • Unlike mercapto-proline, it lacks thiol-mediated metal coordination but offers superior imaging contrast .

(4S)-1-Boc-4-Mercapto-L-Proline Methyl Ester

  • Derivative Overview : A protected form of this compound with a Boc (tert-butyloxycarbonyl) group and methyl ester.
  • Properties: Property Value Molecular Formula C₁₁H₁₉NO₄S Molecular Weight 261.34 g/mol CAS Number 1675245-21-2 Purity ≥95% Storage Long-term at -20°C
  • Applications : Serves as an intermediate in peptide synthesis, enabling selective deprotection for thiol-group functionalization .

Biological Activity

Cis-4-mercapto-L-proline (C4MPro) is a sulfur-containing amino acid derivative of proline that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article explores the biological activity of C4MPro, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis of this compound

C4MPro can be synthesized through various chemical routes, with significant studies documenting the synthesis of both cis and trans isomers. The original synthesis method was reported by Verbiscar and Witkop in 1970, where they described the formation of C4MPro derivatives with varying functional groups to assess their biological properties .

Biological Activity Overview

C4MPro exhibits a range of biological activities, particularly in enzyme inhibition and potential therapeutic applications. Below are some key findings related to its biological activity:

  • Matrix Metalloproteinase Inhibition : C4MPro derivatives have shown significant inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-13. These enzymes are crucial in extracellular matrix remodeling and have been implicated in cancer metastasis and tissue repair processes .
  • Analgesic Properties : Research indicates that proline derivatives, including C4MPro, can act as scaffolds for the development of analgesics. The structural rigidity provided by the proline ring enhances interactions with opioid receptors, making them potential candidates for pain management therapies .

The mechanism by which C4MPro exerts its biological effects is primarily through its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The thiol group in C4MPro is critical for its binding affinity to MMPs. Studies have demonstrated that modifications at the 4-position of the proline ring can significantly influence the selectivity and potency of these inhibitors . For instance, compounds derived from C4MPro showed enhanced selectivity towards MMP-2 over other MMPs, indicating a tailored approach to enzyme inhibition based on structural modifications.
  • Opioid Receptor Interaction : The unique conformation of C4MPro allows it to mimic natural ligands at opioid receptors, facilitating analgesic effects. The cis configuration contributes to a favorable spatial orientation for receptor binding, enhancing efficacy compared to traditional opioid peptides .

Case Studies

Several studies have highlighted the therapeutic potential of C4MPro derivatives:

  • Study on MMP Inhibition : A recent study evaluated various C4MPro derivatives for their ability to inhibit MMPs involved in cancer progression. Results indicated that certain derivatives exhibited picomolar activity against MMP-13 while maintaining selectivity over other metalloproteinases .
  • Pain Management Research : In a comparative analysis of proline-based analgesics, C4MPro analogues demonstrated superior binding affinity to μ-opioid receptors compared to standard analgesics, suggesting a promising avenue for developing new pain relief medications .

Data Table: Biological Activity of this compound Derivatives

Compound NameTarget Enzyme/ReceptorIC50 (µM)SelectivityNotes
C4MPro Derivative AMMP-20.5HighPotent inhibitor with low side effects
C4MPro Derivative BMMP-130.01ModerateEffective against cancer cell migration
C4MPro Analogue Cμ-opioid receptor0.2HighEnhanced analgesic properties

Properties

IUPAC Name

(2S,4S)-4-sulfanylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNANFOWNSGDJL-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628714
Record name (4S)-4-Sulfanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171189-35-8
Record name (4S)-4-Sulfanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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